molecular formula C8H13NO4 B164742 (S)-4-oxopipecolic acid ethylene acetal CAS No. 356073-54-6

(S)-4-oxopipecolic acid ethylene acetal

Cat. No.: B164742
CAS No.: 356073-54-6
M. Wt: 187.19 g/mol
InChI Key: JFVFMIFGJMPRCL-LURJTMIESA-N
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Description

(S)-4-oxopipecolic acid ethylene acetal is a cyclic compound derived from pipecolic acid, a non-proteinogenic amino acid. This compound features an ethylene acetal protecting group, which is commonly used in organic synthesis to protect carbonyl functionalities during chemical reactions. The (S)-configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-oxopipecolic acid ethylene acetal typically involves the protection of the carbonyl group of 4-oxopipecolic acid using ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of ethylene glycol to form the acetal. Common acid catalysts used in this process include p-toluenesulfonic acid, sulfuric acid, or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity, often using environmentally friendly catalysts and solvents. The removal of water produced during the reaction is crucial to drive the equilibrium towards acetal formation, which can be achieved using molecular sieves or a Dean-Stark apparatus .

Chemical Reactions Analysis

Types of Reactions

(S)-4-oxopipecolic acid ethylene acetal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid, sulfuric acid) is commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetal group yields 4-oxopipecolic acid, while oxidation can produce carboxylic acids or other oxidized derivatives.

Scientific Research Applications

(S)-4-oxopipecolic acid ethylene acetal has various applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-oxopipecolic acid ethylene acetal involves its ability to protect carbonyl groups during chemical reactions. The acetal group is stable under neutral and basic conditions but can be selectively hydrolyzed under acidic conditions to regenerate the carbonyl functionality . This property makes it valuable in synthetic chemistry for protecting sensitive carbonyl groups during multi-step reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-oxopipecolic acid ethylene acetal is unique due to its specific stereochemistry and the presence of both a pipecolic acid derivative and an ethylene acetal protecting group. This combination provides distinct reactivity and stability, making it useful in various synthetic and research applications.

Properties

IUPAC Name

(7S)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c10-7(11)6-5-8(1-2-9-6)12-3-4-13-8/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVFMIFGJMPRCL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC12OCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CC12OCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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